1-(Benzo[b]thiophen-2-yl)propan-1-one
Description
1-(Benzo[b]thiophen-2-yl)propan-1-one is a ketonic derivative of benzo[b]thiophene, characterized by a propan-1-one moiety attached to the heterocyclic benzo[b]thiophene scaffold. This compound serves as a pivotal intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, antiparasitic agents, and anticancer therapies . Its structure combines the aromatic stability of benzothiophene with the reactivity of the ketone group, enabling diverse chemical modifications. Synthetic routes often involve Friedel–Crafts alkylation or Claisen–Schmidt condensation, yielding derivatives with tailored pharmacological profiles .
Properties
CAS No. |
19492-97-8 |
|---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C11H10OS/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3 |
InChI Key |
SCPHYUQOXNARBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-(Benzo[b]thiophen-2-yl)propan-1-one has garnered attention for its potential therapeutic properties. Its derivatives have been explored for:
- Antidepressant Activity : Certain derivatives exhibit significant affinity towards the 5-HT1A serotonin receptor, essential for treating depression and anxiety disorders. For instance, one derivative demonstrated a micromolar affinity (Ki = 2.30 μM) towards this receptor, indicating its potential as an antidepressant .
- Anti-inflammatory Properties : The compound's interaction with biological molecules suggests possible anti-inflammatory effects, potentially modulating pathways involved in inflammation .
Research indicates that this compound and its derivatives can interact with various biological targets:
- Serotonin Receptors : Studies have shown that compounds derived from this scaffold can bind effectively to serotonin receptors, influencing neurological and psychiatric conditions . This binding affinity is crucial for developing new treatments for mood disorders.
Chemical Manufacturing
In industrial applications, this compound serves as an intermediate in the synthesis of various chemicals. Its unique structural features make it a valuable building block for creating more complex organic molecules used in pharmaceuticals and materials science .
Case Studies
Several studies illustrate the applications of this compound in medicinal chemistry:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propan-1-one Derivatives
The propan-1-one moiety’s substitution pattern significantly influences biological activity. For example:
- 3-(Benzo[b]thiophen-2-yl)-1-(4-chlorophenyl)propan-1-one (3o): Incorporates a 4-chlorophenyl group, enhancing antiproliferative activity against Trypanosoma cruzi (77% yield; NMR-confirmed structure) .
- 3-(Benzo[b]thiophen-2-yl)-1-(4-fluorophenyl)propan-1-one (3p) : The electron-withdrawing fluorine atom improves metabolic stability, achieving 82% yield and potent antifungal activity .
- 3-(Benzo[b]thiophen-2-yl)-1-(2-methoxyphenyl)propan-1-one (3r) : Methoxy substitution increases solubility but reduces antiparasitic potency compared to halogenated analogues (80% yield) .
Table 1: Key Propan-1-one Derivatives and Their Properties
Ethyl vs. Propyl Ketone Analogues
Shortening the carbon chain from propan-1-one to ethanone alters pharmacokinetics:
- 1-(Benzo[b]thiophen-2-yl)ethanone: Demonstrates enhanced bone morphogenetic protein-2 (BMP-2) promoter activity (EC50 = 5.8 µM), making it a lead anti-osteoporosis agent . However, reduced lipophilicity limits blood-brain barrier penetration compared to propan-1-one derivatives .
- 1-(3-Hydroxybenzo[b]thiophen-2-yl)propan-1-one hydrate (EP) : The hydroxyl group and hydrated ketone improve antioxidant capacity, mitigating acrylamide-induced neurotoxicity in zebrafish (80% survival at 80 µM) .
Table 2: Chain Length and Functional Group Impact
Heterocyclic Ring Modifications
Replacing benzo[b]thiophene with other heterocycles modulates receptor affinity:
- 1-(Benzofuran-2-yl)propan-1-one : Lacks sulfur, reducing thiol-mediated interactions but increasing serotonin receptor (5-HT1A) antagonism (Ki = 18 nM vs. 42 nM for benzothiophene) .
- 1-(Thiophen-2-yl)propan-1-one: Simplified heterocycle lowers molecular weight (MW = 168 g/mol) but diminishes trypanothione reductase (TryR) inhibition (IC50 > 100 µM) .
Key Research Findings and Implications
- Synthetic Efficiency : Method B2 (Grignard reagent + nitrile) yields higher-purity propan-1-one derivatives (e.g., 67% for morpholine-substituted analogues) than Method A (4–52% yields) .
- Selectivity Challenges : BTCP analogues exhibit suboptimal selectivity between parasitic TryR and mammalian cells (3-fold difference), necessitating structural optimizations like N-methylation (e.g., compound 18, Ki = 0.93 µM) .
- Thermal Stability : Carbonyl furan derivatives (e.g., 1-(furan-2-yl)-1-(thiophen-2-yl)propan-1-one) decompose at >200°C, enabling controlled release in flavorant applications .
Preparation Methods
Microwave-Assisted Grignard Reaction and Oxidation
The microwave-assisted synthesis of 1-(benzo[b]thiophen-2-yl)propan-1-one derivatives leverages Grignard reagent reactivity under controlled irradiation. Starting from 4,7-dimethoxybenzo[b]thiophene-2-carboxaldehyde (3a ), vinyl magnesium bromide undergoes nucleophilic addition to form the secondary alcohol 4a , which is subsequently oxidized to the ketone 5a using manganese dioxide (MnO₂) . This method achieves a 58% yield for 5a (R = OCH₃) and 65% for 5b (R = H), with reaction times reduced to 20–30 minutes under microwave conditions .
Critical parameters include:
-
Solvent-free conditions : Eliminates side reactions from solvent interactions.
-
Oxidant selection : MnO₂ outperforms alternatives like PCC due to milder conditions and higher selectivity .
-
Substituent effects : Electron-donating groups (e.g., methoxy) enhance carbonyl stability but may reduce Grignard reactivity .
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3a (R = OCH₃) | Vinyl MgBr | MW, 100°C, 20 min | 4a | 72 |
| 4a | MnO₂, CH₂Cl₂ | RT, 2 h | 5a | 58 |
| 3b (R = H) | Vinyl MgBr | MW, 100°C, 25 min | 4b | 68 |
| 4b | MnO₂, CH₂Cl₂ | RT, 2.5 h | 5b | 65 |
This approach is favored for its scalability and compatibility with electron-rich benzo[b]thiophene systems .
Copper-Catalyzed Cyclization of 2-Iodophenyl Ketones
A cyclization strategy employing copper(II) acetate (Cu(OAc)₂) and potassium ethyl xanthate in dimethyl sulfoxide (DMSO) enables direct access to 2-thioaroyl-3-hydroxybenzo[b]thiophene intermediates, which are subsequently functionalized to the target ketone . For example, 1-(2-iodophenyl)propan-1-one undergoes cyclization at 120°C for 6 hours to form the benzo[b]thiophene core, followed by oxidation or alkylation to introduce the propan-1-one moiety .
Key advantages include:
-
Tolerance to substituents : Halogens (Br, I) and methoxy groups remain intact during cyclization .
-
Single-step core formation : Avoids multi-step protection/deprotection sequences .
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-(2-Iodophenyl)propan-1-one | Cu(OAc)₂ | DMSO | 120 | 6 | 78 |
| 1-(2-Bromophenyl)propan-1-one | Cu(OAc)₂ | DMSO | 120 | 8 | 65 |
This method is particularly effective for introducing sulfur-containing functional groups at the 2-position of benzo[b]thiophene .
Decarboxylation and Piperazine Coupling
Patent US9206169B2 discloses a decarboxylation-based route starting from ethyl 4-(benzoyloxy)benzo[b]thiophene-2-carboxylate (6 ). Heating 6 with a high-boiling amine (e.g., triethylamine) at 150°C induces decarboxylation, yielding 4-hydroxybenzo[b]thiophene-2-carboxylic acid, which is then coupled with piperazine derivatives to install the propan-1-one sidechain . The final step involves Pd-catalyzed cross-coupling using BINAP and tris(dibenzylideneacetone)dipalladium(0) to introduce the ketone group .
Optimization highlights:
-
Amine selection : Bulky amines (e.g., DIPEA) suppress byproduct formation.
-
Catalyst loading : 1 mol% Pd achieves full conversion without over-reduction .
| Intermediate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 6 | Triethylamine, 150°C | Decarboxylation | 4-Hydroxybenzo[b]thiophene | 85 |
| 4-Hydroxy | Piperazine, Pd catalyst | Toluene, reflux | This compound | 73 |
This method is scalable to industrial production, with patent examples demonstrating 100-gram batches .
Aza-Michael Addition with Nitrogenated Nucleophiles
The aza-Michael addition of arylpiperazines to 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-2-propen-1-one (4 ) provides a versatile route to propan-1-one derivatives . Using solvent-free microwave irradiation, 4 reacts with N-Boc-piperazine to form tert-butyl-4-(3-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropyl)piperazine-1-carboxylate (6 ) in 90% yield . Subsequent deprotection yields the free amine, which is alkylated to install the propan-1-one group.
| Michael Acceptor | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4 | N-Boc-piperazine | MW, 80°C, 30 min | 6 | 90 |
| 6 | TFA, CH₂Cl₂ | RT, 2 h | Deprotected amine | 95 |
This method excels in introducing diverse nitrogen-containing sidechains while maintaining high regioselectivity .
Reduction and Functional Group Interconversion
Patent WO2011036680A2 outlines a reduction pathway starting from 1-(benzo[b]thiophen-2-yl)ethanol (3 ) . Treatment of 3 with phenyl hydroxycarbamate in toluene at 80°C for 12 hours effects oxidation to the ketone, achieving 82% yield. Alternative oxidants like Jones reagent or PCC result in lower yields (50–60%) due to over-oxidation .
| Starting Material | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3 | Phenyl hydroxycarbamate | Toluene | 80 | 82 |
| 3 | PCC | CH₂Cl₂ | 25 | 58 |
This method is optimal for late-stage oxidation of alcohol precursors .
Q & A
Q. What are the standard synthetic routes for 1-(benzo[b]thiophen-2-yl)propan-1-one, and how are intermediates characterized?
The compound is commonly synthesized via Friedel–Crafts acylation or Michael addition reactions. For example, Friedel–Crafts reactions using chalcone intermediates and indole derivatives have yielded structurally similar compounds (e.g., 3-(benzo[b]thiophen-2-yl)-1-(4-bromophenyl)propan-1-one) with yields up to 68%. Characterization relies on NMR (¹H/¹³C) and IR spectroscopy to confirm ketone and aromatic functionalities. Purity is validated via TLC and elemental analysis .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX or OLEX2 is employed. For benzo[b]thiophene derivatives, key parameters include bond angles, torsion angles, and hydrogen bonding patterns. Refinement protocols (e.g., SHELXL) ensure accuracy, with R-factors below 0.05 for high-resolution data .
Q. What biological screening methods are used to evaluate the bioactivity of this compound?
In vitro assays measure upregulation of bone morphogenetic protein-2 (BMP-2) expression, with activity quantified via RT-PCR or ELISA. For example, benzo[b]thiophen-2-yl ethanone analogues showed upregulation rates of 22.8–39.8% in cell-based models, validated by dose-response curves .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized in heterocyclic coupling reactions?
Microwave-assisted Michael addition reduces reaction times and improves regioselectivity. For instance, arylpiperazine derivatives synthesized under microwave irradiation achieved yields >95% with precise temperature control (80–120°C). Solvent selection (e.g., DMF vs. THF) and catalyst loading (e.g., 10 mol% Pd) are critical .
Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets like 5-HT1A receptors?
Molecular docking (e.g., AutoDock Vina) identifies key interactions: the benzo[b]thiophene ketone forms hydrogen bonds with Ser394, while arylpiperazine moieties engage in π-π stacking with Phe361. Affinity (Ki values) is validated via radioligand displacement assays, with micromolar ranges (e.g., 2.30 μM for derivative 7e) .
Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic properties?
Bromination at the 5-position of the benzo[b]thiophene ring enhances metabolic stability by reducing CYP450-mediated oxidation. Pharmacokinetic studies in rodent models show increased t½ (from 2.1 to 4.8 hours) and AUC (1.5-fold) for brominated derivatives compared to parent compounds .
Q. What crystallographic challenges arise in resolving the stereochemistry of benzo[b]thiophene derivatives?
Twinning and disorder in crystal lattices complicate refinement. High-resolution data (d-spacing < 0.8 Å) and twin-law corrections (e.g., using PLATON) are required. For example, (Z)-5-[2-(benzo[b]thiophen-2-yl)ethenyl]tetrazole derivatives required iterative refinement to resolve methoxy group torsional disorder .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
SAR studies combine synthetic diversification (e.g., substituent variation at the propanone chain) with multivariate statistical analysis. QSAR models using Hammett σ constants and ClogP values correlate electronic effects and lipophilicity with BMP-2 upregulation potency (R² > 0.85) .
Methodological Notes
- Synthesis : Prioritize Friedel–Crafts acylation for scalability or microwave-assisted methods for rapid optimization .
- Characterization : Use SC-XRD for absolute configuration and dynamic NMR to resolve conformational isomers .
- Biological Assays : Include positive controls (e.g., dexamethasone for BMP-2) and validate via orthogonal methods (e.g., Western blotting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
